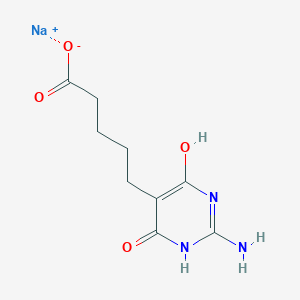

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate

Description

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is a sodium salt of a pyrimidine-substituted pentanoic acid derivative. The compound features a 2-amino-4,6-dihydroxypyrimidine moiety attached to a pentanoate chain, with the sodium counterion enhancing its aqueous solubility. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties . The dihydroxy groups on the pyrimidine ring distinguish this compound from halogenated analogs, which often exhibit altered reactivity and bioactivity .

Properties

CAS No. |

78423-23-1 |

|---|---|

Molecular Formula |

C9H12N3NaO4 |

Molecular Weight |

249.20 g/mol |

IUPAC Name |

sodium;5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)pentanoate |

InChI |

InChI=1S/C9H13N3O4.Na/c10-9-11-7(15)5(8(16)12-9)3-1-2-4-6(13)14;/h1-4H2,(H,13,14)(H4,10,11,12,15,16);/q;+1/p-1 |

InChI Key |

DIBYFTNLZOHWLF-UHFFFAOYSA-M |

Canonical SMILES |

C(CCC(=O)[O-])CC1=C(N=C(NC1=O)N)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Aminomalonic Esters with Guanidine

The foundational step involves cyclizing aminomalonic esters with guanidine or its salts in the presence of a base to yield 2,5-diamino-4,6-dihydroxypyrimidine. For example, US5744601A demonstrates that aminomalonic ester hydrochloride reacts with guanidine hydrochloride in methanol under sodium methoxide catalysis, followed by HCl gas treatment, to form 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride. This intermediate is critical for subsequent chlorination and functionalization.

Reaction Conditions:

Chlorination and Amide-Mediated Functionalization

Chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) produces 4,6-dichloro-N'-(dimethylaminomethylene)pyrimidine-2,5-diamine. This step introduces reactive chlorine atoms, enabling nucleophilic substitution with carboxylic acids or amines.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Chlorinating Agent | POCl₃ (4.7 equiv) | |

| Catalyst | DMF (4.7 equiv) | |

| Temperature | 80°C | |

| Reaction Time | 17.5 hours | |

| Yield | 95% |

Pentanoate Sidechain Introduction

Nucleophilic Substitution with Pentanoic Acid

The chlorinated pyrimidine intermediate undergoes nucleophilic substitution with pentanoic acid to form the pentanoate ester. US5744601A outlines a general method where 4,6-dichloropyrimidine reacts with carboxylic acids in aqueous media. For pentanoic acid, the reaction proceeds as follows:

Optimized Conditions:

Ester Hydrolysis and Sodium Salt Formation

The pentanoic acid derivative is hydrolyzed to its sodium salt using sodium hydroxide or sodium methoxide. CN103910684A highlights the use of sodium methylate in methanol to deprotonate carboxylic acids, forming stable sodium salts.

Procedure:

-

Dissolve 5-(2-amino-4,6-dichloro-5-pyrimidinyl)pentanoic acid in methanol.

-

Add sodium methoxide (1.1 equiv) dropwise at 65–68°C.

-

Distill off methanol, cool to 10–15°C, and isolate the sodium salt via centrifugation.

Analytical Validation:

-

¹H-NMR (DMSO-d₆): δ 0.9 (t, 3H, CH₃), 1.2–1.4 (m, 2H, CH₂), 1.4–1.6 (m, 2H, CH₂), 3.3–3.4 (m, 2H, CH₂N), 6.4–6.5 (s, 2H, NH₂), 7.0–7.8 (m, 2H, pyrimidine-H).

-

CHN Analysis: Calculated for C₉H₁₁Cl₂N₃O₄Na: C 36.66%, H 3.46%, N 14.23%; Found: C 36.7%, H 3.07%, N 14.1%.

Purification and Yield Optimization

Crystallization and Recrystallization

Crude products are purified via recrystallization in toluene or ethyl acetate. US5744601A reports a 95% yield after recrystallizing the sodium salt in toluene, emphasizing the importance of solvent polarity in isolating high-purity material.

Vacuum Drying

Final products are dried under vacuum (≥-0.08 MPa) at 135–145°C for 4–5 hours to remove residual solvents.

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Cyclization Mechanism

Aminomalonic ester cyclization with guanidine proceeds via nucleophilic attack of the guanidine amino group on the ester carbonyl, followed by dehydration to form the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, Vilsmeier–Haack–Arnold reagent, and various oxidizing and reducing agents . The conditions for these reactions are optimized to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .

Scientific Research Applications

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit immune-activated nitric oxide production in mouse peritoneal cells . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with key enzymes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

5-Fluoro-2-amino-4,6-dichloropyrimidine

- Structural Difference : Chlorine replaces hydroxyl groups at positions 4 and 6, and a fluorine substituent is present at position 4.

- Biological Activity: Demonstrates potent nitric oxide (NO) inhibitory activity (IC₅₀ = 2 μM in mouse peritoneal cells), outperforming dihydroxy analogs .

2-Amino-4,6-dihydroxypyrimidine (Parent Scaffold)

- Structural Difference : Lacks substituents at position 5.

- Biological Activity: Inactive in NO inhibition assays, highlighting the necessity of 5-position substitution for activity .

Modifications to the Pentanoate Chain

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-ethylpentanoic Acid (CAS 79333-30-5)

- Structural Difference: An ethyl group replaces the sodium at position 2 of the pentanoate chain.

- Implications: The free carboxylic acid form may exhibit lower solubility but higher cellular uptake in non-polar environments compared to the sodium salt .

Sodium (S)-5-Amino-5-oxo-2-(2-phenylacetamido)pentanoate (CAS 104771-87-1)

- Structural Difference: Contains a phenylacetamido group and an amino-oxo modification on the pentanoate chain.

Sodium Salt vs. Ester Derivatives

Cyclopentyl 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate (CAS 55210-81-6)

- Structural Difference : Cyclopentyl ester replaces the sodium ion.

- Functional Impact : The ester form is more lipophilic, favoring passive diffusion across biological membranes but requiring enzymatic hydrolysis for activation .

Sodium Thiopental (Sodium 5-ethyl-4,6-dioxo-5-(2-pentanyl)-2-thioxotetrahydro-2H-pyrimidin-1-ide)

- Structural Difference : Contains a thioxo group and a branched alkyl chain.

- Functional Impact: While structurally distinct, the sodium salt formulation enables rapid intravenous administration, a property shared with the target compound .

Key Findings and Implications

Role of Substituents: Halogenation (e.g., Cl, F) at the 4,6-positions of the pyrimidine ring significantly enhances bioactivity, as seen in NO inhibition, whereas dihydroxy derivatives like the target compound are typically inactive .

Sodium Salt Advantage : The sodium counterion in the target compound improves solubility, making it suitable for aqueous formulations, a feature critical in drug development .

Structural Flexibility: Modifications to the pentanoate chain (e.g., ethyl, phenylacetamido) alter lipophilicity and pharmacokinetics, suggesting tunability for specific applications .

Biological Activity

Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological properties, particularly its role in modulating nitric oxide (NO) production and its implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring with amino and hydroxy substitutions, along with a pentanoate side chain. This structural configuration is crucial for its biological activity:

- Pyrimidine Ring : Provides a platform for various functional interactions.

- Amino Group : Engages in nucleophilic substitution reactions.

- Hydroxyl Groups : Participate in dehydration or esterification reactions.

These functional groups contribute to the compound's reactivity and potential interactions with biological systems.

Inhibition of Nitric Oxide Production

One of the primary biological activities of this compound is its ability to inhibit nitric oxide production in immune cells. Research indicates that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for therapeutic applications in conditions characterized by excessive NO production, such as autoimmune diseases and cancer .

In vitro studies have shown that this compound can significantly reduce NO biosynthesis in mouse peritoneal cells stimulated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ). The concentration of nitrites produced under these conditions was notably higher in control cells compared to those treated with the compound. The suppression of NO production was dose-dependent, with significant effects observed at concentrations as low as 2.5 µM .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other related compounds highlights its unique efficacy:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Pyrimidine ring with pentanoate side chain | Effective NO inhibitor; potential anti-inflammatory properties |

| 2-Amino-4,6-dihydroxypyrimidine | Contains amino and hydroxyl groups on pyrimidine | Precursor for various derivatives |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluorinated derivative of pyrimidine | Enhanced biological activity |

The unique pentanoate side chain of this compound may influence its solubility and biological activity compared to other similar compounds.

The mechanism through which this compound exerts its effects involves modulation of immune cell activity. By inhibiting NO production, it can potentially influence inflammatory responses and cytokine secretion. This modulation is particularly relevant in the context of diseases where NO plays a detrimental role .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Research demonstrated that at concentrations ranging from 50 µM to higher doses, the compound effectively suppressed NO production by at least 55%, indicating strong anti-inflammatory potential .

- Comparative Efficacy : In comparative assays against known NO inhibitors like N-monomethyl-L-arginine, this compound showed superior efficacy in reducing NO levels in activated immune cells .

Q & A

Q. What are the common synthetic routes for Sodium 5-(2-amino-4,6-dihydroxy-5-pyrimidinyl)pentanoate, and how can reaction conditions be optimized?

- Methodology : The pyrimidine core can be synthesized via condensation reactions using precursors like 2-amino-4,6-dihydroxypyrimidine. A pentanoate side chain is introduced through nucleophilic substitution or esterification. For example, a bromopentanoate ester intermediate (e.g., ethyl 5-bromopentanoate) can react with the pyrimidine under basic conditions (e.g., K₂CO₃ in DMF) . Final saponification with NaOH converts the ester to the sodium salt. Optimization involves adjusting reaction time, temperature (typically 60–80°C), and stoichiometric ratios to maximize yield (>70%) while minimizing hydrolysis of sensitive hydroxyl/amino groups .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the pyrimidine ring (δ 5.8–6.2 ppm for aromatic protons) and pentanoate chain (δ 1.5–2.5 ppm for methylene groups) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H] expected ~317.1 m/z for C₁₀H₁₃N₃O₅Na).

- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in H₂O/MeOH gradient) assesses purity (>95%) .

Q. How does the compound’s solubility vary under different pH conditions?

- Methodology : Solubility is pH-dependent due to ionizable groups (amino, hydroxyl, carboxylate). In acidic conditions (pH <3), the carboxylate group protonates, reducing solubility. At neutral/basic pH (7–10), the sodium salt form dominates, enhancing aqueous solubility (>50 mg/mL). Conduct turbidimetric titrations or use dynamic light scattering (DLS) to quantify solubility thresholds .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrimidine derivatives?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols:

- Use isogenic cell lines to minimize genetic variability.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity (K) .

- Cross-reference with computational docking (AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase .

Q. How do substituent modifications (e.g., halogenation) on the pyrimidine ring alter reactivity and biological activity?

- Methodology : Compare halogenated analogs (e.g., 4,6-dichloro vs. 2-amino-4,6-dihydroxy derivatives) using:

- Reactivity : Track reaction rates in nucleophilic substitutions (e.g., with thiols) via F NMR or HPLC .

- Bioactivity : Test IC values in enzyme inhibition assays (e.g., thymidylate synthase). Fluorinated analogs often show enhanced membrane permeability but reduced hydrogen-bonding capacity .

Q. What experimental designs mitigate degradation of the labile 2-amino-4,6-dihydroxypyrimidine moiety during storage?

- Methodology :

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxidation at C5).

- Formulation : Lyophilize with cryoprotectants (trehalose) or store in inert atmospheres (argon) to prevent hydrolysis/oxidation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.